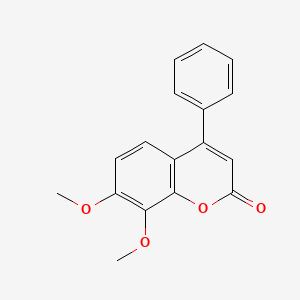![molecular formula C25H33N5O3S B11158936 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11158936.png)
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, a thiadiazole ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of the thiadiazole and piperidine rings. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents for these reactions include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may explore its potential as a therapeutic agent, investigating its effects on various biological pathways and its efficacy in treating diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial chemical reactions.
作用機序
The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
When compared to similar compounds, 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds may include:
Ethyl acetoacetate: Known for its use in organic synthesis and its keto-enol tautomerism.
Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Used in early discovery research.
Perfluoroalkyl-rhodium and iridium compounds: Studied for their unique structural and chemical properties.
These comparisons highlight the distinctiveness of this compound and its potential for various scientific applications.
特性
分子式 |
C25H33N5O3S |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H33N5O3S/c1-4-5-17(3)23-27-28-25(34-23)26-22(32)18-10-12-29(13-11-18)24(33)19-14-21(31)30(15-19)20-8-6-16(2)7-9-20/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,26,28,32) |
InChIキー |
NBDVALMUODDUHX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11158855.png)
![9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158865.png)
![3-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158871.png)


![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11158878.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11158881.png)
![methyl {7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158883.png)
![7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one](/img/structure/B11158896.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline](/img/structure/B11158901.png)
![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11158908.png)
![(2S)-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11158911.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11158916.png)
![4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11158922.png)
